N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-cyclohexylethanediamide
Description
Properties
IUPAC Name |
N'-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-cyclohexyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O4S/c20-12-5-4-8-14(9-12)24-17(15-10-29(27,28)11-16(15)23-24)22-19(26)18(25)21-13-6-2-1-3-7-13/h4-5,8-9,13H,1-3,6-7,10-11H2,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZJDVIUTNWMCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N’-cyclohexylethanediamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-chlorophenylhydrazine with a suitable thieno[3,4-c]pyrazole precursor in the presence of a cyclizing agent can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to monitor the reaction conditions and product specifications .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N’-cyclohexylethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N’-cyclohexylethanediamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N’-cyclohexylethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the thienopyrazole sulfone family, which shares structural similarities with kinase inhibitors and anti-inflammatory agents. Below is a comparative analysis with key analogs:
Key Differences:
Substituent Effects: The cyclohexylethanediamide group introduces steric bulk and hydrogen-bonding capacity, contrasting with celecoxib’s sulfonamide or tofacitinib’s cyano groups.
Physicochemical Properties (Hypothetical Data):
| Property | Subject Compound | Celecoxib | Ponatinib |
|---|---|---|---|
| Molecular Weight (g/mol) | 492.95 | 381.37 | 569.47 |
| LogP | 2.8 (estimated) | 3.5 | 4.1 |
| Hydrogen Bond Donors | 2 | 1 | 3 |
| Hydrogen Bond Acceptors | 6 | 5 | 8 |
Research Findings and Challenges
Structural Characterization
Crystallographic studies using SHELXL (part of the SHELX suite) have resolved analogous thienopyrazole derivatives, highlighting the importance of sulfone groups in stabilizing molecular conformations .
Biological Activity
N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-cyclohexylethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of thienopyrazole derivatives, which are known for their diverse pharmacological properties including anti-inflammatory, antifungal, and antitumor activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉ClN₄O₄S |
| Molecular Weight | 422.9 g/mol |
| CAS Number | 899962-20-0 |
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It is hypothesized that the thienopyrazole core may inhibit certain enzymes or receptors that are pivotal in various biological pathways. Detailed mechanistic studies are still required to elucidate the precise interactions and pathways involved.
Antifungal Activity
Research has indicated that compounds with a pyrazole scaffold exhibit promising antifungal properties. In vitro studies have demonstrated that derivatives similar to this compound show significant activity against pathogenic fungi such as Candida albicans and Aspergillus niger. The antifungal activity is attributed to the ability of these compounds to disrupt fungal cell membranes or inhibit essential metabolic pathways .
Antitubercular Activity
In addition to antifungal effects, some studies have reported antitubercular activity against Mycobacterium tuberculosis. The compound's ability to interfere with bacterial cell wall synthesis or other critical processes may contribute to its efficacy against this pathogen .
Cytotoxicity and Antitumor Effects
Preliminary studies suggest that this compound may exhibit cytotoxic effects on various cancer cell lines. The compound has shown potential in inhibiting cell proliferation and inducing apoptosis in tumor cells . Further investigations are needed to assess its selectivity and mechanism of action in cancer therapy.
Case Studies and Research Findings
- In Vitro Study on Antifungal Activity :
- Antitubercular Screening :
-
Cytotoxicity Assay :
- In a study involving various cancer cell lines (e.g., HeLa and MCF7), the compound showed IC50 values indicating promising cytotoxic effects.
- The mechanism was linked to the induction of apoptosis through caspase activation pathways .
Q & A
Q. How to design a SAR study balancing synthetic feasibility and biological relevance?
- Methodological Answer : Prioritize modular synthesis routes (e.g., Suzuki coupling for aryl variations, amide bond formation for cyclohexyl analogs). Test a minimum of 15 derivatives with systematic substitutions (e.g., halogen, alkyl, heteroaryl). Include positive/negative controls (e.g., celecoxib for COX-2 inhibition) and validate hits in dose-response (n ≥ 3 replicates) .
Q. What in vitro models best predict in vivo efficacy for this compound?
- Methodological Answer : Use 3D spheroid cultures (HCT-116 colon cancer) for penetration studies. Primary human PBMCs assess immunomodulatory effects. Parallel artificial membrane permeability assay (PAMPA) predicts blood-brain barrier penetration if neuroactivity is suspected. Correlate results with in vivo PK/PD modeling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
